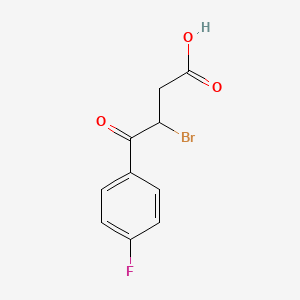

3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid

説明

3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid, also known as 3-bromo-4-F-4-oxobutanoic acid, is an organofluorine compound with a wide range of applications in the field of scientific research. This compound is a carboxylic acid and is commonly used in laboratory experiments. It has been found to have many biochemical and physiological effects, and is used in a variety of research applications.

科学的研究の応用

Molecular Structure and Synthesis

The compound 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid is closely related to various compounds studied for their molecular structures and synthetic routes. One such compound, 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), was efficiently synthesized and its structure confirmed by SC-XRD, showing two crystallographically different molecules in the unit. Strong hydrogen bonding stabilizes the crystal packing, with DFT calculations demonstrating high stability of the BFAOB crystal compound (Ashfaq et al., 2021). Another related study on 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid highlighted the crystal structure and hydrogen bonding forming a two-dimensional network (Nayak et al., 2013).

Reaction and Synthesis Applications

Ethyl 4-bromo-3-oxobutanoate's reaction with benzene in the presence of aluminum chloride resulted in various compounds, demonstrating its utility in synthetic chemistry (Kato & Kimura, 1979). Additionally, the synthesis of new surfactants and their properties, including 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, revealed unusual large-diameter premicellar aggregation, underscoring the compound's potential in surfactant chemistry (Chen, Hu, & Fu, 2013).

Antioxidant and Biological Activities

Nitrogen-containing bromophenols derived from marine red algae, including compounds structurally similar to 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid, have shown potent scavenging activity against DPPH radicals. These findings indicate the potential application of such compounds in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

特性

IUPAC Name |

3-bromo-4-(4-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO3/c11-8(5-9(13)14)10(15)6-1-3-7(12)4-2-6/h1-4,8H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZGDYWJCWEYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(CC(=O)O)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

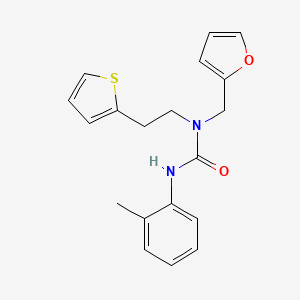

![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638009.png)

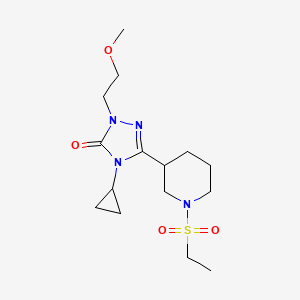

![2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2638013.png)

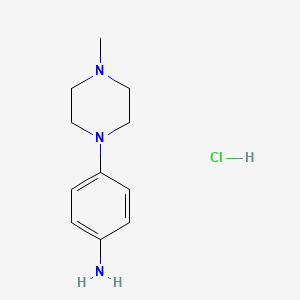

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2638017.png)

![1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2638021.png)

![7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2638024.png)